Clofurac
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Overview
Description
Clofurac is an anti-inflammatory compound that was synthesized by Sandoz in the 1980s . It has shown effectiveness in inhibiting acute inflammation in animal models and has been more effective in adjuvant-induced arthritis than diclofenac . This compound inhibits the synthesis of prostaglandin E2 and prostaglandin F2 alpha in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of clofurac typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Clofurac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Clofurac has several scientific research applications:
Chemistry: Used as a reference compound in the study of anti-inflammatory agents.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
Mechanism of Action
Clofurac exerts its anti-inflammatory effects by inhibiting the synthesis of prostaglandins, specifically prostaglandin E2 and prostaglandin F2 alpha . This inhibition occurs through the blockade of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. By reducing prostaglandin levels, this compound decreases inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: Another non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.
Ibuprofen: A widely used NSAID with similar mechanisms of action.
Naproxen: Another NSAID that also targets cyclooxygenase enzymes.
Uniqueness of Clofurac
This compound is unique in its higher efficacy in certain models of inflammation compared to other NSAIDs like diclofenac . Its specific inhibition of prostaglandin E2 and prostaglandin F2 alpha synthesis distinguishes it from other compounds.
Properties
CAS No. |
60986-89-2 |
---|---|
Molecular Formula |
C14H15ClO2 |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
5-chloro-6-cyclohexyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H15ClO2/c15-12-6-10-7-14(16)17-13(10)8-11(12)9-4-2-1-3-5-9/h6,8-9H,1-5,7H2 |
InChI Key |
FFPGKSCPXZYKFO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C=C3CC(=O)OC3=C2)Cl |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C3CC(=O)OC3=C2)Cl |
Synonyms |
5-CCHDHBF 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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